REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:12])[C:6]=1[NH:7][C:8](=[O:11])[CH2:9][Cl:10].S(Cl)([Cl:16])(=O)=O>C(Cl)Cl>[Cl:16][C:4]1[S:3][C:2]([CH3:1])=[C:6]([NH:7][C:8](=[O:11])[CH2:9][Cl:10])[C:5]=1[CH3:12]
|
Name
|
N-(2,4-dimethylthien-3-yl)-chloroacetamide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(C1NC(CCl)=O)C
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1SC(=C(C1C)NC(CCl)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |